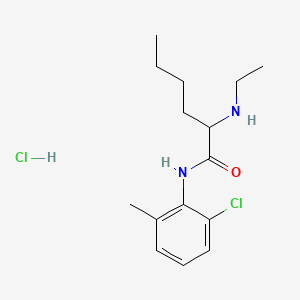
6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an ethylamino-hexanamide moiety. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-methylphenyl to produce 2-chloro-6-methylphenyl. This intermediate is then reacted with ethylamine under controlled conditions to form the ethylamino derivative. The final step involves the amidation of the ethylamino derivative with hexanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanoic acid.
Reduction: Formation of N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and pain perception.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanoic acid
- N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamine
- N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide
Uniqueness
N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride stands out due to its unique combination of a chloro-substituted phenyl ring and an ethylamino-hexanamide moiety. This structure imparts specific chemical and biological properties that are not observed in its analogs. For instance, the hydrochloride form enhances its solubility, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Properties
CAS No. |
78265-90-4 |
|---|---|
Molecular Formula |
C15H24Cl2N2O |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)hexanamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-4-6-10-13(17-5-2)15(19)18-14-11(3)8-7-9-12(14)16;/h7-9,13,17H,4-6,10H2,1-3H3,(H,18,19);1H |
InChI Key |
NATVSGYXBNIRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


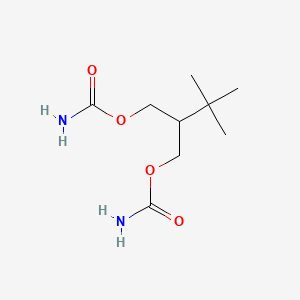
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
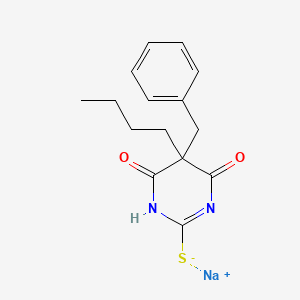
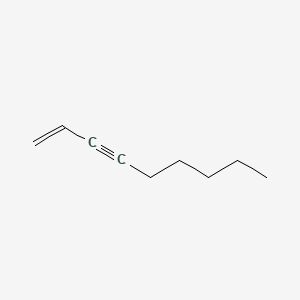
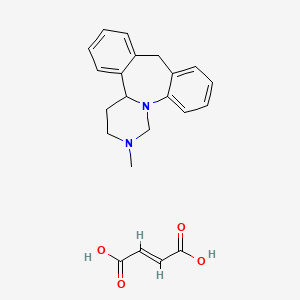

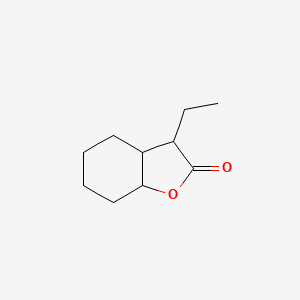
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)

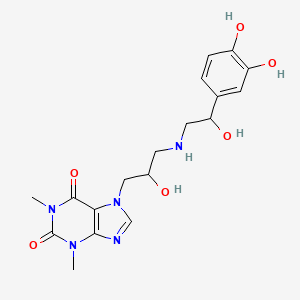
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)
![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)
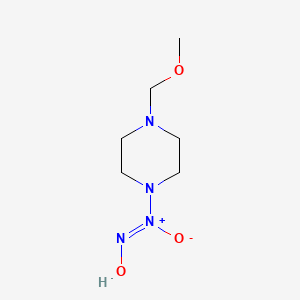
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
